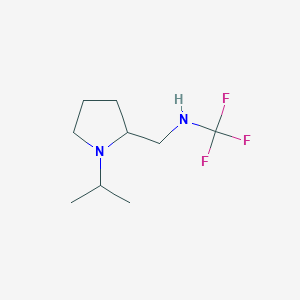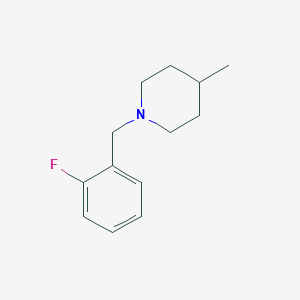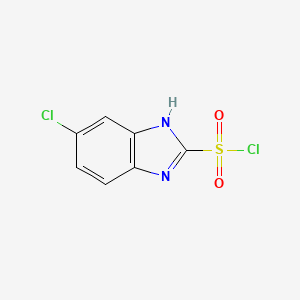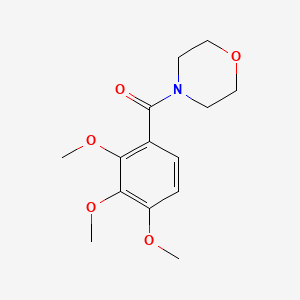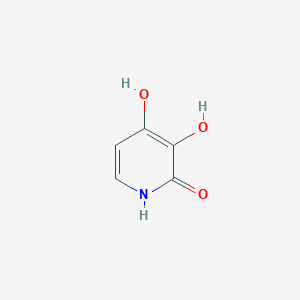![molecular formula C13H28O2 B13962977 1-[(Hexyloxy)methoxy]hexane CAS No. 54815-12-2](/img/structure/B13962977.png)
1-[(Hexyloxy)methoxy]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Hexyloxy)methoxy]hexane is an organic compound with the molecular formula C13H28O2. It is also known by its IUPAC name, Hexane, 1,1’-[methylenebis(oxy)]bis-. This compound is characterized by the presence of two hexyl groups connected by a methylene bridge, with each hexyl group further connected to an oxygen atom. The compound is of interest in various fields of chemistry due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Hexyloxy)methoxy]hexane can be synthesized through a multi-step process involving the reaction of hexanol with formaldehyde in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes further reaction to form the desired product. The general reaction scheme is as follows:
Formation of Hemiacetal: Hexanol reacts with formaldehyde in the presence of an acid catalyst to form a hemiacetal intermediate.
Formation of this compound: The hemiacetal intermediate undergoes further reaction to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions typically include elevated temperatures and pressures to drive the reaction to completion. The product is then purified using distillation or other separation techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(Hexyloxy)methoxy]hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Hexyloxy)methoxy]hexane has several applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is used in studies involving lipid membranes and their interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 1-[(Hexyloxy)methoxy]hexane involves its interaction with lipid membranes and other hydrophobic environments. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies involving membrane dynamics and drug delivery systems. The molecular targets and pathways involved include interactions with lipid molecules and membrane proteins .
Comparison with Similar Compounds
1-[(Hexyloxy)methoxy]hexane can be compared with other similar compounds such as:
1-Methoxyhexane: This compound has a similar structure but lacks the second hexyl group, making it less hydrophobic.
Hexyl methyl ether: Similar to 1-methoxyhexane, but with a different arrangement of the methoxy group.
Bis(hexyloxy)methane: This compound has two hexyl groups connected by a methylene bridge, similar to this compound, but with different functional groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for various applications in research and industry .
Properties
CAS No. |
54815-12-2 |
|---|---|
Molecular Formula |
C13H28O2 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
1-(hexoxymethoxy)hexane |
InChI |
InChI=1S/C13H28O2/c1-3-5-7-9-11-14-13-15-12-10-8-6-4-2/h3-13H2,1-2H3 |
InChI Key |
SMBRWKSIANXXKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCOCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


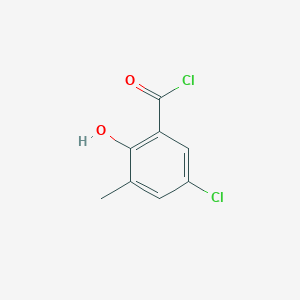

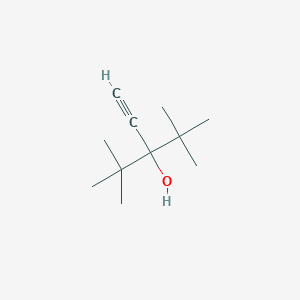
![Benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13962909.png)
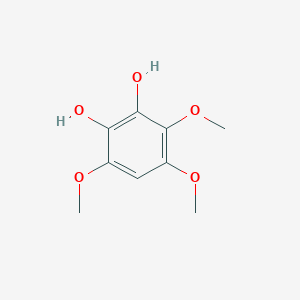
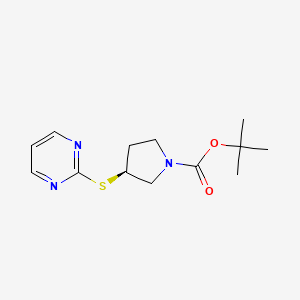
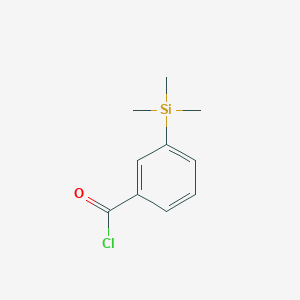
![Pyrrolo[1,2-D][1,2,4]triazocine](/img/structure/B13962956.png)
